molecular formula C7H14N2O5 B3146912 H-Thr-ser-OH CAS No. 61043-86-5

H-Thr-ser-OH

Cat. No. B3146912
CAS RN: 61043-86-5
M. Wt: 206.2 g/mol
InChI Key: GXDLGHLJTHMDII-WISUUJSJSA-N
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Description

H-Thr-Ser-OH, also known as L-threonyl-L-serine, is a dipeptide formed from L-threonine and L-serine residues . It has a molecular weight of 206.2 and its IUPAC name is (2S)-2-{[(2S,3R)-2-amino-3-hydroxybutanoyl]amino}-3-hydroxypropanoic acid .


Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-Ser (PO3Bzl,H)-OH in peptide synthesis . The formation of 3-(1-piperidinyl)alanyl-containing peptides via phosphoryl β-elimination was identified from the application of Fmoc-Ser (PO3Bzl,H)-OH in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a peroxidatic cysteine (CP), an Arg, and a Thr (or Ser). These form a catalytic triad that phosphorylates the OH group of the amino-acid residues serine or threonine .


Chemical Reactions Analysis

Serine/threonine protein kinases are enzymes that phosphorylate the OH group of the amino-acid residues serine or threonine . This process is called phosphorylation and plays a significant role in a wide range of cellular processes .


Physical And Chemical Properties Analysis

The physical properties of this compound such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Its chemical properties are directly related to its interaction with biological environments .

Scientific Research Applications

1. NMR Techniques in Protein Structure Refinement

Takeda et al. (2011) developed NMR methods for monitoring hydrogen exchange rates of tyrosine hydroxyl and cysteine sulfhydryl groups in proteins. Extending these methods to serine (Ser) and threonine (Thr) residues, they demonstrated the utility of these methods in identifying slowly exchanging polar side-chain protons in proteins. This is crucial for refining protein structures using NOE restraints. They found that slowly exchanging Ser/Thr-OH groups in the protein EPPIb could be identified, contributing significantly to defining the spatial positions of OH protons and thereby enhancing protein structure refinement (Takeda et al., 2011).

2. Spectroscopic and Theoretical Characterization

Kolev et al. (2007) focused on the spectroscopic characterization of hydrogensquarates of dipeptide l-threonyl-l-serine (H-Thr-Ser-OH). They used various spectroscopic methods and theoretical ab initio calculations to understand the structures of these salts. This research helps in comprehending the molecular structure and interactions of this compound, highlighting its importance in chemical and biochemical studies (Kolev et al., 2007).

3. Role in Silk Sericin's Stability

Teramoto et al. (2007) studied the role of hydroxyl side chains in sericin, a protein in Bombyx mori silk. Their study, using 13C solid-state NMR analyses, showed that hydroxyl side chains of Ser and Thr residues in sericin's β-sheet structure play a vital role in forming stable β-sheet aggregates. These findings are significant for creating new hydrophilic synthetic polymers controlled by hydration (Teramoto et al., 2007).

4. Development of a Novel Hydroxy-Protecting Group

Nishiyama et al. (2000) introduced a new hydroxy-protecting group, cyclohexyl (Chx), for Ser and Thr. This development is crucial in peptide synthesis, as the Chx group provides stability under various acidic and basic conditions, enhancing the synthesis process of peptides and proteins (Nishiyama et al., 2000).

5. Hydrogen Bonding in Proteins

Vennelakanti et al. (2020) examined hydrogen bonds in proteins, focusing on functional groups like hydroxyls in Ser/Thr. They used accurate coupled cluster theory calculations to understand the energetic benefits of these interactions, showing a preference for aromatic Tyr over aliphatic Ser/Thr hydroxyls due to stronger O–H···O hydrogen bonds. This research offers insight into the balance of hydrogen bond donors and acceptors in proteins, contributing to a deeper understanding of protein structure and function (Vennelakanti et al., 2020).

Safety and Hazards

The safety data sheet for H-Thr-Ser-OH provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions of H-Thr-Ser-OH research could involve further exploration of its role in processes such as tumor suppression, neuronal differentiation, and cardiovascular disease . Additionally, its potential applications in peptide synthesis and the development of new materials could be areas of future research .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLGHLJTHMDII-WISUUJSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

61043-86-5
Record name Threonylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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